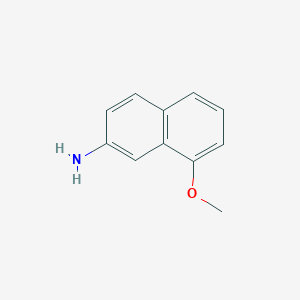

7-Amino-1-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

8-methoxynaphthalen-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-7H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVYDSOJYTVLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C=C(C=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704761 | |

| Record name | 8-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92287-47-3 | |

| Record name | 8-Methoxy-2-naphthalenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92287-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Foundational Role of Aminonaphthalene Scaffolds

Aminonaphthalene derivatives are a significant class of organic compounds, characterized by a naphthalene (B1677914) core substituted with one or more amino groups. This structural motif is a versatile building block in organic synthesis and medicinal chemistry. The fused aromatic ring system of naphthalene provides a rigid and planar framework, while the amino group offers a site for a wide range of chemical modifications. These characteristics make aminonaphthalenes valuable precursors for the synthesis of dyes, agrochemicals, and pharmaceuticals. Many naphthalene-based molecules have received FDA approval and are currently marketed as therapeutic agents.

The electronic properties of the naphthalene system, combined with the electron-donating nature of the amino group, also lead to interesting photophysical behaviors, such as fluorescence. This has led to their application in the development of fluorescent probes for sensing and imaging. The specific positioning of substituents on the naphthalene rings allows for fine-tuning of their chemical and physical properties, enabling the design of molecules with tailored functions.

Academic Research and Applications of 7 Amino 1 Methoxynaphthalene

While extensive research exists for the broader class of aminonaphthalenes, academic inquiry specifically focused on 7-Amino-1-methoxynaphthalene is more specialized. The presence of the methoxy (B1213986) group at the 1-position and the amino group at the 7-position influences the molecule's electronic distribution and steric factors, directing its reactivity and potential applications.

One area of investigation for compounds with similar structures is in the development of fluorescent probes. The naphthalene (B1677914) core is a well-known fluorophore, and the introduction of electron-donating groups like amino and methoxy moieties can enhance its fluorescent properties. For instance, studies on other methoxy-substituted naphthalimide probes have shown that the methoxy group can increase the fluorescence quantum yield and shift the emission wavelength, which is advantageous for developing sensitive detection methods. Research has demonstrated that the introduction of a 4-methoxy group to a naphthalimide-based fluorescent probe enhances its detection sensitivity. researchgate.net

Furthermore, the amino group on the naphthalene ring serves as a reactive handle for further chemical modifications, allowing for the construction of more complex molecules. For example, it can be a key site for forming Schiff bases or for diazotization reactions to introduce other functional groups.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 5302-79-4 |

| Molecular Formula | C11H11NO |

| Molecular Weight | 173.21 g/mol |

| IUPAC Name | 7-methoxynaphthalen-1-amine |

| Synonyms | 1-Amino-7-methoxynaphthalene, 7-Methoxy-1-naphthalenamine, 8-Amino-2-methoxynaphthalene |

Historical Context of Aminonaphthalene Chemistry and Synthesis

De Novo Synthesis Approaches and Strategic Reaction Sequences

The de novo synthesis of 7-Amino-1-methoxynaphthalene involves the construction of the bicyclic aromatic ring system from acyclic or monocyclic precursors. These approaches are particularly valuable when the required starting materials for precursor-based methods are commercially unavailable or prohibitively expensive. Such strategies can be broadly categorized into linear and convergent sequences, each with its own set of advantages and challenges.

Multistep Convergent and Linear Synthesis Strategies

Linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is achieved. A hypothetical linear approach to this compound could commence with a suitably substituted benzene (B151609) derivative, which is then elaborated to form the second ring. For instance, a Stobbe condensation of a substituted benzaldehyde (B42025) with diethyl succinate (B1194679) could form the carbon framework, followed by cyclization, aromatization, and functional group interconversions to install the amino and methoxy (B1213986) groups at the desired positions.

Regioselective Functionalization and Isomer Control during Naphthalene (B1677914) Annulation

A significant challenge in the de novo synthesis of polysubstituted naphthalenes is the control of regioselectivity during the ring-forming annulation step. The choice of reaction and the nature and position of substituents on the precursors are critical in dictating the final substitution pattern. For the synthesis of a 1,7-disubstituted naphthalene like this compound, careful planning is required to ensure the correct placement of the functional groups.

Various annulation strategies have been developed to address this challenge. For example, benzannulation reactions involving the coupling of alkynes with aldehydes can provide a regioselective route to polysubstituted naphthalenes. The regiochemical outcome is often governed by the electronic and steric properties of the substituents on both the alkyne and the aldehyde. Similarly, Diels-Alder reactions between a suitably substituted diene and dienophile can be a powerful tool for constructing the naphthalene skeleton with predictable regiochemistry. The inherent selectivity of these pericyclic reactions, governed by frontier molecular orbital interactions, can be exploited to install substituents at the desired positions.

Optimization of Reaction Conditions and Yield Enhancement in Established Routes

Once a synthetic route has been established, optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. This involves a systematic investigation of various reaction parameters, including solvent, temperature, catalyst, and reaction time. For instance, in a palladium-catalyzed cross-coupling reaction used to form a key C-C bond in the naphthalene synthesis, the choice of ligand, base, and solvent can have a profound impact on the reaction efficiency.

Modern techniques such as high-throughput screening and design of experiments (DoE) can be employed to rapidly identify the optimal set of conditions. Furthermore, the use of flow chemistry can offer significant advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the ability to perform reactions at elevated temperatures and pressures, often leading to higher yields and shorter reaction times.

Precursor-Based Synthesis and Chemical Transformations

An alternative to de novo synthesis is the modification of a pre-existing naphthalene core. This approach is often more practical if a suitably substituted naphthalene derivative is readily available. The synthesis of this compound via this strategy would involve the introduction of the amino and methoxy groups onto a naphthalene precursor through selective chemical transformations.

Reductive Amination Pathways for Amine Group Introduction

The introduction of an amino group onto an aromatic ring can be achieved through various methods. One of the most common strategies involves the nitration of the aromatic ring followed by reduction of the nitro group. The regioselectivity of the nitration of 1-methoxynaphthalene (B125815) is highly dependent on the reaction conditions. While nitration often favors substitution at the 4-position, careful selection of nitrating agents and reaction parameters can influence the formation of other isomers. Once the nitro group is in the desired 7-position, it can be readily reduced to the corresponding amine using a variety of reducing agents, such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation.

Another important method for introducing an amino group is the Bucherer reaction, which involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite (B76179) or bisulfite and ammonia. wikipedia.org This reversible reaction is particularly useful for the synthesis of aminonaphthalenesulfonic acids, which are important dye precursors. wikipedia.org The Bucherer reaction has been successfully used to convert 1,7-dihydroxynaphthalene (B165257) into 7-amino-1-naphthol, a direct precursor to the target molecule. wikipedia.org

Below is a data table summarizing key aspects of these amination strategies:

| Method | Precursor | Reagents | Key Considerations |

| Nitration-Reduction | 1-Methoxynaphthalene | Nitrating agent (e.g., HNO₃/H₂SO₄), Reducing agent (e.g., SnCl₂, Fe/HCl, H₂/Pd) | Regioselectivity of nitration is crucial and can be challenging to control. |

| Bucherer Reaction | 1-Methoxy-7-naphthol | Ammonia, Sodium bisulfite | The reaction is reversible. |

Methoxylation Strategies on Aminonaphthalene Precursors

The introduction of a methoxy group onto a naphthalene ring is typically achieved through the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves the O-methylation of a hydroxyl group using a methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, in the presence of a base. masterorganicchemistry.com For the synthesis of this compound, a plausible precursor would be 7-amino-1-naphthol. The phenolic hydroxyl group of 7-amino-1-naphthol can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from the methylating agent.

Care must be taken to control the reaction conditions to avoid N-methylation of the amino group, which can compete with the desired O-methylation. The choice of solvent and base can influence the selectivity of the reaction.

The following table outlines the key parameters for the methoxylation of an aminonaphthol precursor:

| Reaction | Precursor | Reagents | Key Considerations |

| Williamson Ether Synthesis | 7-Amino-1-naphthol | Methylating agent (e.g., Dimethyl sulfate, Methyl iodide), Base (e.g., NaOH, K₂CO₃) | Potential for competing N-methylation of the amino group. |

Transformations Involving Halogen-Metal Interconversion in Naphthalene Series

Halogen-metal interconversion is a powerful organometallic reaction for creating functionalized aromatic compounds, including those in the naphthalene series. This method involves the exchange of a halogen atom (typically bromine or iodine) on the naphthalene ring with a metal, most commonly lithium or magnesium. This transformation generates a highly reactive organonaphthalene intermediate.

The process is typically carried out at low temperatures to prevent side reactions. The resulting metallated naphthalene is a potent nucleophile and can react with a variety of electrophiles to introduce different functional groups. For the synthesis of an amino-naphthalene derivative, this intermediate would be reacted with an aminating agent, such as an electrophilic amine source, to install the amino group onto the naphthalene core. This strategy offers a versatile route to specifically substituted naphthalenes that may be difficult to access through direct substitution methods. For instance, a mechanically activated solid-state reaction has been used for the halogenation of naphthalene to yield 1-halonaphthalene, which can serve as a precursor for such interconversion reactions researchgate.net.

Modern Catalytic Systems in this compound Synthesis

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. The preparation of this compound benefits significantly from the development of novel catalytic systems, which offer advantages over classical stoichiometric reactions.

Application of Transition Metal Catalysis (e.g., Bucherer Reaction Variants, Heck, Sonogashira Analogues)

Transition metal catalysis is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency.

Bucherer Reaction and its Variants: The classical Bucherer reaction involves the conversion of a naphthol to a naphthylamine in the presence of an aqueous sulfite or bisulfite. Modern variants of this reaction often employ transition metal catalysts to facilitate the amination under milder conditions and with a broader substrate scope. These catalytic versions can offer improved yields and selectivities for the synthesis of aminonaphthalenes.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions are highly versatile for forming C-N bonds. Analogues of well-known reactions like the Heck and Sonogashira couplings can be adapted for amination. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, directly couples an amine with an aryl halide or triflate. A potential route to this compound could involve the coupling of a suitable amine with a 7-halo-1-methoxynaphthalene precursor using a palladium catalyst. Industrial processes for related compounds, such as 7-methoxy-naphthalene-1-carbaldehyde, utilize palladium salts to facilitate key transformations google.comgoogle.com. Microwave irradiation has been shown to dramatically accelerate palladium-catalyzed reactions, such as the intramolecular Heck cyclization, reducing reaction times from hours to minutes nih.gov.

| Reaction Type | Catalyst System | Key Transformation | Potential Advantage |

| Bucherer-type | Transition Metal Complexes | Naphthol to Naphthylamine | Milder conditions, broader scope |

| Buchwald-Hartwig | Palladium/Ligand Complex | Aryl Halide to Aryl Amine | High efficiency, direct C-N coupling |

| Heck/Sonogashira Analogue | Palladium or Copper catalyst | C-X to C-N bond formation | Versatility in precursor choice |

Utilization of Heterogeneous Catalysis (e.g., Zeolite Nano-Gold)

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant practical advantages, particularly in industrial applications semanticscholar.orgmdpi.com. These benefits include ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and enhanced stability, all of which contribute to more cost-effective and environmentally sustainable processes mdpi.com.

For the synthesis of aminonaphthalenes, heterogeneous catalysts can be designed by immobilizing active metal species on solid supports.

Zeolites: These microporous aluminosilicate (B74896) minerals can be used as catalyst supports. Their well-defined pore structure can impart shape selectivity to the catalytic reaction, potentially favoring the formation of the desired isomer.

Nano-Gold Catalysts: Gold nanoparticles deposited on various supports (e.g., metal oxides, polymers) have emerged as highly active catalysts for a range of organic transformations. These catalysts could be employed in oxidation or reduction steps within a synthetic route to this compound.

The use of a solid-supported catalyst simplifies the work-up procedure, as the catalyst can be removed by simple filtration, minimizing waste and preventing contamination of the final product semanticscholar.orgnih.gov.

| Catalyst Type | Support Material | Potential Application | Key Advantages |

| Supported Metal Nanoparticles | Zeolites, Alumina, Silica | C-N Coupling, Reduction | High surface area, recyclability |

| Nano-Gold | Metal Oxides (e.g., TiO2) | Selective Oxidation/Reduction | High activity, stability |

| Polymer-Immobilized Catalysts | Porous Organic Polymers | Various Coupling Reactions | Tunable properties, easy recovery |

Sustainable and Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances msu.edutechnologynetworks.comresearchgate.netmdpi.com. This approach is increasingly important in the synthesis of fine chemicals like this compound.

Solvent-Free Mechanochemical Synthesis Approaches

Mechanochemistry utilizes mechanical force, often through grinding or milling, to induce chemical reactions in the absence of a solvent researchgate.netrsc.org. This solvent-free approach directly addresses a key principle of green chemistry by eliminating a major source of industrial waste semanticscholar.org.

In a typical mechanochemical synthesis, reactants are placed in a ball mill with grinding media (e.g., stainless steel balls). The high-energy collisions within the mill provide the activation energy for the reaction to proceed. This technique offers several advantages:

Reduced Environmental Impact: Eliminates the need for potentially toxic and volatile organic solvents.

High Efficiency: Reactions can often proceed to high yields in short periods.

Simplified Work-up: The final product is often obtained as a solid powder, simplifying purification mdpi.com.

This method has been successfully applied to the synthesis of various aromatic compounds and represents a promising green alternative for synthesizing naphthalene derivatives researchgate.netmdpi.combeilstein-journals.org.

Microwave-Assisted Synthesis for Reaction Acceleration

Microwave-assisted synthesis has become a powerful tool for accelerating a wide range of organic reactions mdpi.comudayton.edu. Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation directly heats the reactants and solvent through dielectric heating. This leads to rapid and uniform temperature increases throughout the reaction mixture.

The primary advantages of this technology include:

Dramatic Reduction in Reaction Time: Reactions that might take hours or days with conventional heating can often be completed in minutes nih.govnih.govresearchgate.net.

Improved Yields and Purity: The rapid heating can minimize the formation of side products, leading to cleaner reactions and higher isolated yields.

Energy Efficiency: By heating the vessel contents directly, microwave synthesis is often more energy-efficient than traditional methods nih.gov.

Microwave-assisted methods have been effectively used for synthesizing various heterocyclic and aromatic compounds, including those involving transition metal catalysis, demonstrating its broad applicability in modern organic chemistry nih.govudayton.edu.

| Green Chemistry Approach | Core Principle | Key Advantages |

| Mechanochemistry | Solvent-free reaction | Reduces waste, simplifies purification, high efficiency rsc.orgmdpi.com |

| Microwave-Assisted Synthesis | Energy efficiency | Drastically shortens reaction times, improves yields nih.govnih.gov |

Atom Economy and Waste Minimization in Synthetic Design

A conventional and well-established method for the synthesis of aromatic amines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. In the context of this compound, a plausible pathway commences with the nitration of 1-methoxynaphthalene to yield 1-methoxy-7-nitronaphthalene (B13766371), which is subsequently reduced to the target amine.

Analysis of a Traditional Synthetic Route:

Step 1: Nitration of 1-Methoxynaphthalene

The nitration of 1-methoxynaphthalene is typically achieved using a mixture of nitric acid and sulfuric acid. While effective, this reaction generates a significant amount of waste.

Reaction: C₁₁H₁₀O + HNO₃ → C₁₁H₉NO₃ + H₂O

Atom Economy Calculation:

Molecular Weight of 1-methoxy-7-nitronaphthalene (desired product): 203.19 g/mol

Molecular Weight of 1-methoxynaphthalene: 158.19 g/mol

Molecular Weight of Nitric Acid: 63.01 g/mol

Atom Economy = (Molecular Weight of desired product) / (Sum of Molecular Weights of all reactants) x 100

Atom Economy = (203.19) / (158.19 + 63.01) x 100 ≈ 91.8%

Step 2: Reduction of 1-Methoxy-7-nitronaphthalene

The reduction of the nitro group to an amine can be accomplished through various methods, with metal-acid reductions (e.g., tin or iron in hydrochloric acid) being a traditional approach.

Reaction (using Iron): 4C₁₁H₉NO₃ + 9Fe + 4H₂O → 4C₁₁H₁₁NO + 3Fe₃O₄

Atom Economy Calculation:

Molecular Weight of this compound (desired product): 173.21 g/mol

Molecular Weight of 1-methoxy-7-nitronaphthalene: 203.19 g/mol

Molecular Weight of Iron: 55.845 g/mol

Atom Economy = (4 * 173.21) / (4 * 203.19 + 9 * 55.845) x 100 ≈ 52.7%

This method suffers from poor atom economy and generates a substantial amount of iron oxide sludge as a byproduct, which presents significant disposal challenges.

| Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) | Key Waste Streams |

| Nitration | 1-Methoxynaphthalene, Nitric Acid, Sulfuric Acid | 1-Methoxy-7-nitronaphthalene | Water | ~91.8% | Spent sulfuric and nitric acid |

| Reduction (Fe/HCl) | 1-Methoxy-7-nitronaphthalene, Iron, Hydrochloric Acid | This compound | Iron oxides, water | ~52.7% | Iron sludge, acidic wastewater |

Advanced Synthetic Methodologies with Improved Atom Economy:

To address the shortcomings of traditional methods, greener synthetic alternatives with higher atom economy and reduced waste are actively being explored.

Catalytic Hydrogenation:

A more atom-economical approach for the reduction of the nitro group is catalytic hydrogenation. This method utilizes hydrogen gas and a heterogeneous catalyst (e.g., Palladium on carbon, Platinum oxide).

Reaction: C₁₁H₉NO₃ + 3H₂ → C₁₁H₁₁NO + 2H₂O

Atom Economy Calculation:

Atom Economy = (173.21) / (203.19 + 3 * 2.02) x 100 ≈ 82.8%

Catalytic hydrogenation offers a significantly higher atom economy, with water being the only theoretical byproduct. The catalyst can often be recovered and reused, further minimizing waste. This method avoids the use of stoichiometric metal reductants and the generation of metallic waste streams.

| Method | Key Reagents | Theoretical Atom Economy (%) | Primary Byproduct | Advantages |

| Metal-Acid Reduction | Fe or Sn, HCl | ~52.7% | Metal Oxides | Inexpensive reagents |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | ~82.8% | Water | High atom economy, clean reaction, reusable catalyst |

Buchwald-Hartwig Amination:

Another advanced methodology for the formation of the C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction could potentially be employed to directly aminate a suitably functionalized 1-methoxynaphthalene derivative (e.g., 7-bromo-1-methoxynaphthalene) with an ammonia equivalent.

While this approach may involve more complex catalysts and ligands, it can offer high selectivity and functional group tolerance under milder conditions. The atom economy of such a process would be highly dependent on the specific choice of amine source and base. However, by avoiding the nitration and reduction sequence, it has the potential to significantly reduce the number of synthetic steps and associated waste streams.

The continuous effort to design more atom-economical and environmentally benign synthetic routes for compounds like this compound is crucial for the advancement of sustainable chemical manufacturing. The adoption of catalytic processes and the careful consideration of reaction stoichiometry are key to minimizing the environmental footprint of these essential chemical entities.

Electrophilic Aromatic Substitution Reactions on the Naphthalene Nucleus

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The rate and regioselectivity of these reactions on the this compound ring are significantly influenced by the electronic effects of the amino and methoxy groups.

Both the amino (-NH₂) and methoxy (-OCH₃) groups are potent activating groups in electrophilic aromatic substitution reactions. They enhance the nucleophilicity of the naphthalene ring, making it more susceptible to attack by electrophiles. This activation stems from the ability of the nitrogen and oxygen atoms to donate their lone pair of electrons into the aromatic π-system through resonance (a +M effect). This donation of electron density increases the rate of reaction compared to unsubstituted naphthalene.

The activating strength generally follows the order -NH₂ > -OH > -OR, making the amino group a more powerful activator than the methoxy group. The presence of both groups on the same naphthalene nucleus results in a highly activated system, prone to facile electrophilic substitution.

The positions at which electrophiles attack the this compound ring are governed by the directing effects of the existing substituents and steric hindrance. Both amino and methoxy groups are ortho-, para-directors. This means they direct incoming electrophiles to the positions ortho and para to themselves.

In this compound, the directing effects of the two groups can either reinforce or oppose each other. The most activated positions for electrophilic attack are those that are ortho or para to the powerful amino group and are not sterically hindered. The methoxy group at position 1 and the amino group at position 7 will direct incoming electrophiles to specific locations on the naphthalene rings.

Generally, electrophilic substitution on naphthalene itself preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the resulting carbocation intermediate. However, the presence of substituents significantly alters this preference. For instance, in 1-methoxynaphthalene, bromination occurs predominantly at the 4-position (para to the methoxy group).

In the case of this compound, the positions ortho and para to the amino group are C6 and C8, and C5 respectively. The positions ortho and para to the methoxy group are C2 and C8, and C4 and C5 respectively. The positions that are activated by both groups would be the most likely sites of substitution. However, steric hindrance from the existing substituents and the adjacent ring can also play a crucial role in determining the final product distribution. The synthesis of substituted naphthalenes often faces challenges in controlling regioselectivity.

Nucleophilic Addition and Substitution Reactions at Naphthalene Sites

While the electron-rich nature of the this compound ring makes it highly reactive towards electrophiles, nucleophilic aromatic substitution (SNAr) is generally less favorable unless an electron-withdrawing group is also present to activate the ring towards nucleophilic attack. However, nucleophilic reactions can occur under specific conditions or at the substituent groups themselves.

Nucleophilic substitution reactions involve a nucleophile replacing a leaving group on the aromatic ring. For such reactions to proceed, the aromatic ring typically needs to be substituted with strong electron-withdrawing groups, which is not the case for this compound.

However, unusual electrophilic aromatic addition (AdEAr) reactions have been observed in electron-rich fused heterocyclic arenes, which can lead to addition products that can subsequently undergo nucleophilic substitution. It is conceivable that under specific reaction conditions, this compound could undergo similar transformations.

Furthermore, the amino group itself can act as a nucleophile. For instance, it can be acylated or alkylated. The reaction of 1-acetylamino-7-methoxynaphthalene with succinic anhydride (B1165640) is an example of such a transformation.

Oxidation and Reduction Pathways of the Naphthalene Core and its Substituents

The naphthalene core and its amino and methoxy substituents in this compound can undergo both oxidation and reduction reactions, leading to a variety of products.

The electrochemical properties of substituted naphthalenes are influenced by the nature and position of the substituents. Electron-donating groups like amino and methoxy generally make the naphthalene ring easier to oxidize. The oxidation of naphthalene derivatives can lead to the formation of binaphthyls or naphthoquinones.

Cyclic voltammetry studies on naphthalene derivatives have shown that they can undergo electro-oxidation at a platinum electrode. The oxidation of 1-methoxynaphthalene has been studied, and it can be oxidized by reagents like manganic acetate. The amino group is also susceptible to oxidation. The electrochemical behavior of amino-functionalized naphthalene diimides has been investigated, revealing the influence of the amino group on the redox properties.

The naphthalene ring of this compound can be reduced via catalytic hydrogenation. This process typically involves the use of catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The conditions of the hydrogenation (temperature, pressure, catalyst) can influence the extent of reduction, potentially leading to tetrahydro- or decahydronaphthalene (B1670005) derivatives. The selective hydrogenation of one ring of the naphthalene system is also a possibility.

The reduction of nit

Photochemical Transformations and Photoinduced Reactivity

The photochemistry of naphthalene derivatives is a rich field, characterized by processes such as photoaddition, photorearrangement, and photoisomerization. oup.comacs.orgdntb.gov.ua The introduction of substituents like amino and methoxy groups significantly modulates the energy levels of the excited states and can open up new reaction pathways. nih.gov These reactions often proceed through the formation of an excited state of the naphthalene derivative, which can then interact with other molecules or undergo internal changes. oup.com The primary photochemical step is frequently an electron transfer from an amine or to an acceptor, a process that is well-documented for arene-amine systems. oup.com

In the context of this compound, the amino group can act as an electron donor upon photoexcitation, influencing the subsequent chemical steps. oup.com The methoxy group, also an electron-donating group, further enhances the electron density of the naphthalene ring system, which can affect the absorption properties and the nature of the excited state. nih.gov Extending the aromatic core or adding electron-donating groups can lead to a bathochromic shift (a shift to longer wavelengths) in the compound's absorption maximum. nih.gov

Photoaddition reactions, particularly photocycloadditions, are a hallmark of aromatic compounds, providing pathways to complex polycyclic structures. acs.orgnii.ac.jp Naphthalene derivatives are known to undergo [2+2], [2+3], and [4+3] photocycloadditions with various alkenes and other unsaturated molecules. nii.ac.jp

A relevant example is the regioselective photoalkylation of 2-cyano-6-methoxynaphthalene with 1,2-diarylcyclopropanes. nii.ac.jp This reaction proceeds through the formation of a singlet exciplex, an excited-state complex formed between the excited naphthalene derivative and the ground-state cyclopropane (B1198618). nii.ac.jp The regioselectivity of the addition is controlled by the alignment of the molecular dipoles within this exciplex to achieve maximum π-π overlap and energetic stabilization. nii.ac.jp Following exciplex formation, nucleophilic attack from the naphthalene ring onto the cyclopropane leads to ring-opening and the formation of a 1,5-biradical, which then stabilizes to the final alkylated product. nii.ac.jp

For this compound, it is plausible that it could undergo similar photoalkylation or photocycloaddition reactions. The powerful electron-donating nature of the amino group would strongly influence the charge-transfer character of the exciplex, potentially enhancing reactivity and directing the regiochemical outcome of the addition.

Table 1: Investigated Photoaddition Reactions of Naphthalene Derivatives

| Naphthalene Derivative | Reactant | Reaction Type | Key Intermediate | Ref. |

|---|---|---|---|---|

| 2-Cyano-6-methoxynaphthalene | 1,2-Diarylcyclopropanes | Photoalkylation | Singlet Exciplex, 1,5-Biradical | nii.ac.jp |

| Naphthalene | Alkenes | [2+2] Photocycloaddition | Cyclobutane-fused adducts | nii.ac.jp |

| 9,10-Dicyanoanthracene | 1,2-Diarylcyclopropanes | [4+3] Photocycloaddition | - | nii.ac.jp |

This table summarizes photoaddition reactions involving various aromatic compounds to illustrate the types of transformations discussed.

Photoisomerization represents another significant pathway for the photochemical transformation of aromatic compounds, particularly those containing olefinic substituents. A notable example is the "one-way" cis to trans isomerization observed in certain aryl olefins with large aromatic groups, which proceeds via a quantum chain process on the triplet excited surface. oup.com

Studies on a 4-methoxynaphthyl-4-nitrostyrene derivative have demonstrated that the course of photoisomerization is highly dependent on the environment. oup.com In polar solvents, this molecule undergoes a one-way cis to trans isomerization. oup.com This is rationalized by the formation of a highly polar singlet excited state that rapidly deactivates to the ground state through internal conversion, a process that outcompetes the isomerization from the trans to the cis form. oup.com In contrast, in nonpolar solvents, the same molecule exhibits a two-way isomerization, reaching a photostationary state with a mixture of cis and trans isomers. oup.com

While this compound itself does not have a group that can isomerize, if it were incorporated into a larger molecule with an isomerizable unit (like a stilbene (B7821643) derivative), its electronic properties would be expected to play a crucial role in the isomerization dynamics, influencing the polarity of the excited state and the efficiency of the process in different solvents. oup.com

Enamine Chemistry and Reactivity of the Amino Functionality

The amino group in this compound imparts significant nucleophilic character to the molecule. While not a true enamine, which typically involves an amino group attached to a double bond, the delocalization of the nitrogen lone pair into the naphthalene π-system creates enamine-like reactivity. libretexts.org This makes the aromatic ring highly activated towards electrophilic attack and allows the amino group to participate in a variety of nucleophilic reactions.

The amino functionality is a powerful ortho-, para-directing group in electrophilic aromatic substitution reactions. Given the structure of this compound, electrophiles would be directed to the positions ortho and para to the amino group (positions 2, 4, and 6). The methoxy group at position 1, also an ortho-, para-director, reinforces this activation pattern.

A classic reaction that highlights the reactivity of the amino group on a naphthalene ring is the Bucherer reaction. wikipedia.org This reversible reaction allows for the conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite. wikipedia.org The reverse reaction, converting a naphthylamine back to a naphthol, is also possible. wikipedia.org This transformation is crucial in the synthesis of dye precursors and demonstrates the dynamic nature of the amino substituent on the naphthalene core. wikipedia.org

The amino group can also be a site for oxidation or can be converted into other functional groups via diazotization followed by substitution, a cornerstone of aromatic chemistry.

Table 2: Representative Reactions of the Amino Functionality

| Reaction Type | Reagents | Product Type | Significance | Ref. |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile (e.g., Br₂) | Substituted Aminonaphthalene | Demonstrates directing effects of -NH₂ and -OCH₃ groups | |

| Bucherer Reaction | NaOH, NaHSO₃, H₂O | Naphthol | Reversible conversion of amino to hydroxyl group | wikipedia.org |

| Diazotization | NaNO₂, HCl | Diazonium Salt | Versatile intermediate for introducing various functional groups | beilstein-journals.org |

This table illustrates the general reactivity of amino groups on aromatic systems.

Detailed Reaction Mechanism Elucidation

Elucidating the mechanisms of the reactions involving this compound is key to understanding and controlling its reactivity.

Mechanism of Photochemical Reactions: The mechanism for photoaddition reactions of naphthalene derivatives often involves a photoinduced electron transfer (PET) process. oup.comresearchgate.net For a hypothetical photoalkylation of this compound, the proposed mechanism would be as follows:

Excitation: The this compound molecule absorbs a photon, promoting it to an excited singlet state (¹A*).

Exciplex Formation: The excited arene interacts with a ground-state reactant (e.g., an alkene or cyclopropane) to form a singlet exciplex. The formation and structure of this exciplex are governed by the electronic properties of both components, with the electron-donating amino and methoxy groups stabilizing a charge-transfer character within the complex. nii.ac.jp

Radical Ion Pair Formation/Nucleophilic Attack: Within the exciplex, an electron transfer can occur, or a direct nucleophilic attack from an electron-rich position on the naphthalene ring (e.g., C4) onto the reactant can take place. nii.ac.jp This leads to the formation of a covalent bond and a biradical intermediate.

Stabilization: The biradical intermediate can then stabilize through various pathways, such as intramolecular hydrogen transfer or radical recombination, to yield the final photoadduct. nii.ac.jp

Mechanism of the Bucherer Reaction: The mechanism of the Bucherer reaction demonstrates the reactivity of the amino group under non-photochemical conditions. wikipedia.org The reversible conversion of a naphthylamine to a naphthol proceeds through several key steps:

Protonation and Bisulfite Addition: In the reverse reaction (naphthylamine to naphthol), the naphthalene ring is protonated, followed by the addition of a bisulfite anion. This temporarily disrupts the aromaticity of the ring. wikipedia.org

Tautomerization: The adduct tautomerizes to a more stable tetralone sulfonic acid derivative. wikipedia.org

Nucleophilic Attack and Elimination: A nucleophile (water or hydroxide) attacks the carbonyl-like carbon, eventually leading to the elimination of the amino group as ammonia and the reformation of the aromatic system to yield the naphthol. The forward reaction from a naphthol to a naphthylamine follows the reverse of this pathway, with ammonia acting as the nucleophile. wikipedia.org

The presence of both the amino and methoxy groups on the naphthalene ring of this compound provides a rich platform for exploring diverse chemical transformations, driven by both photochemical and ground-state processes.

Derivatization and Functionalization Strategies of 7 Amino 1 Methoxynaphthalene

Functionalization of the Amino Group

The primary amino group in 7-Amino-1-methoxynaphthalene serves as a potent nucleophile and a key site for introducing a variety of functional groups and building blocks.

The transformation of the amino group into an amide is a fundamental and widely utilized reaction. This is typically achieved through acylation, where the nitrogen atom attacks an activated carboxyl compound. Common acylating agents include acyl chlorides and acid anhydrides, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. The resulting amide linkage is generally stable and alters the electronic properties of the naphthalene (B1677914) system by withdrawing electron density.

Enzymatic methods are also employed for amide bond formation, often utilizing ATP as an energy source to activate the carboxylic acid component. nih.gov The reactivity of amides in subsequent reactions can be predicted by concepts such as amidicity, which quantifies the stability of the amide bond. nih.gov

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Structure |

|---|---|

| Acetyl chloride | N-(7-methoxy-1-naphthalenyl)acetamide |

| Benzoyl chloride | N-(7-methoxy-1-naphthalenyl)benzamide |

This table illustrates the expected products from the acylation of this compound with common reagents.

Direct alkylation of the amino group can be accomplished by reacting this compound with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amino group displaces a halide from the alkylating agent. Depending on the reaction conditions and stoichiometry, mono- and di-alkylated products can be formed. Arylation, the attachment of an aryl group to the nitrogen, is more complex but can be achieved through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions typically involve a palladium or copper catalyst to facilitate the formation of the C-N bond.

The primary amino group of this compound readily undergoes condensation with aldehydes or ketones to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). wjpsonline.comekb.eg This reaction is generally reversible and is often catalyzed by the addition of an acid or base, or by heating to remove the water formed during the reaction. wjpsonline.com The synthesis of Schiff bases from naphthalenic aldehydes and primary amines is a well-established procedure. researchgate.net The formation of the imine bond is confirmed through spectroscopic methods, such as an absorption band around 1595-1650 cm⁻¹ in FTIR spectroscopy. scirp.org Schiff bases derived from aromatic aldehydes tend to be more stable due to conjugation. wjpsonline.comekb.eg

Table 2: Examples of Schiff Base Formation

| Carbonyl Compound | Product Name |

|---|---|

| Benzaldehyde (B42025) | (E)-N-benzylidene-7-methoxynaphthalen-1-amine |

| Acetone | N-(propan-2-ylidene)-7-methoxynaphthalen-1-amine |

This table shows the expected Schiff base products from the reaction of this compound with various carbonyl compounds.

Functionalization of the Methoxy (B1213986) Group

The methoxy group (-OCH₃) offers another avenue for structural modification, primarily through its cleavage to a hydroxyl group, which can then be further functionalized.

The cleavage of the aryl methyl ether bond in this compound to yield 7-amino-1-naphthol is a key transformation. This reaction typically requires harsh conditions due to the stability of the ether linkage. researchgate.net Established methods include the use of strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The rate of these reactions can be significantly accelerated by using a phase-transfer catalyst like Aliquat-336. researchgate.net

More recent and milder methods have been developed for ether cleavage. An acidic concentrated lithium bromide (ACLB) solution has been shown to be effective for the demethylation of various aryl methyl ethers, including lignin (B12514952) model compounds, under relatively mild conditions. rsc.orgresearchgate.net Another modern approach involves organophotoredox catalysis, which can achieve chemoselective cleavage of phenolic ethers over aliphatic ones. chemrxiv.org

Table 3: Selected Demethylation Methods for Aryl Methyl Ethers

| Method | Reagents/Conditions | Key Features |

|---|---|---|

| Protic Acid | HBr or HI, heat | Standard, but harsh conditions. researchgate.net |

| Phase-Transfer Catalysis | HBr, Aliquat-336, heat | Accelerates reaction rate. researchgate.net |

| ACLB System | LiBr, HBr, mild heat | Effective for various ethers, including lignin. rsc.orgresearchgate.net |

This table summarizes various methods applicable for the demethylation of the methoxy group.

Once the methoxy group has been cleaved to form the hydroxyl group (7-amino-1-naphthol), this new functional group can be used to introduce a variety of new ether linkages. The most common method for this transformation is the Williamson ether synthesis. This reaction involves deprotonating the hydroxyl group with a suitable base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic naphthoxide ion. This ion then reacts with an alkyl or aryl halide (or a similar electrophile) in a nucleophilic substitution reaction to form a new ether. This two-step sequence allows for the replacement of the original methyl group with a wide array of other alkyl or aryl substituents.

Construction of Complex Organic Architectures

The strategic placement of the amino and methoxy groups on the naphthalene core makes this compound a versatile building block for the synthesis of more complex molecular structures. Its derivatization and functionalization are key to creating larger, intricate organic architectures with potential applications in materials science and medicinal chemistry. The nucleophilic character of the amino group and the electron-donating nature of the methoxy group influence the reactivity and orientation of subsequent chemical transformations.

Heterocyclic Ring Annulation (e.g., Pyrimidines, Oxazines, Naphthoxazinones)

The primary amino group of this compound serves as a potent nucleophile and a key handle for constructing new heterocyclic rings onto the naphthalene framework. This process, known as annulation, leads to the formation of fused polycyclic heteroaromatic systems.

Pyrimidines: The synthesis of pyrimidine (B1678525) rings typically involves the condensation of a compound containing an N-C-N fragment (like an amidine or urea) with a β-dicarbonyl compound. wikipedia.org In the context of this compound, the amino group can act as one of the nitrogen centers for the new ring. One established route involves converting the amine into a guanidine (B92328) or urea (B33335) derivative, which then undergoes cyclization with a suitable 1,3-dielectrophile. For instance, reaction with a β-ketoester in the presence of a condensing agent can yield a fused dihydropyrimidinone ring. Subsequent oxidation or elimination can then lead to the fully aromatic pyrimidine system. The general synthesis of 2-aminopyrimidines often involves the condensation of moieties with the required substituents to form the heterocycle. nih.gov

Oxazines and Naphthoxazinones: Oxazine heterocycles are significant scaffolds in medicinal chemistry. umpr.ac.idnih.gov The synthesis of naphthoxazine derivatives can be achieved through multicomponent reactions. A common method is a Mannich-type reaction involving an amine, an aldehyde (often formaldehyde), and a phenol (B47542) derivative (like β-naphthol). nih.gov In this approach, this compound can serve as the amine component. The reaction proceeds through the formation of an imine intermediate, followed by nucleophilic attack from the phenol and subsequent intramolecular cyclization with another equivalent of the aldehyde to form the 1,3-oxazine ring. nih.gov

The synthesis of naphthoxazinone structures can be accomplished by reacting the amino group with precursors that can form a cyclic carbonyl system. For example, condensation with α,β-unsaturated carboxylic acids or their derivatives, followed by an intramolecular cyclization, can build the fused ring. Another approach involves the reaction with phosgene (B1210022) or its equivalents to form an intermediate isocyanate, which can then undergo intramolecular cyclization onto a neighboring position of the naphthalene ring, if activated, or react with another introduced functional group to close the ring.

| Target Heterocycle | General Reaction | Reagents for this compound | Resulting Structure |

| Pyrimidine | Condensation / Cyclization | 1. β-Dicarbonyl compound (e.g., ethyl acetoacetate) 2. Guanidinylation followed by cyclization | Fused Naphtho[1,2-e]pyrimidine derivative |

| Oxazine | Three-component Mannich Reaction | 1. β-Naphthol 2. Formaldehyde | 3-(1-Methoxy-7-naphthyl)-2,3-dihydro-1H-naphtho[1,2-e] nih.govnih.govoxazine derivative |

| Naphthoxazinone | Condensation / Cyclization | 1. Diethyl malonate or similar precursor 2. Acetic anhydride (B1165640) | Fused Naphtho[1,2-g] nih.govnih.govbenzoxazinone derivative |

Conjugation with Oligomeric or Polymeric Scaffolds

The functional groups of this compound allow for its covalent attachment to larger oligomeric or polymeric backbones. This conjugation imparts the unique photophysical or chemical properties of the naphthalene derivative onto the macromolecule. The primary amino group is the most common site for such modifications.

Strategies for conjugation typically involve standard bond-forming reactions:

Amide Bond Formation: The amino group can be readily acylated by reacting with a polymer or oligomer that possesses carboxylic acid or acyl chloride functionalities. This is one of the most robust and widely used methods for conjugation. For instance, a polymer like poly(acrylic acid) could be activated and then reacted with this compound to form stable amide linkages.

Schiff Base Formation: Reaction with an oligomer or polymer containing aldehyde or ketone groups results in the formation of an imine (Schiff base) linkage. While reversible under certain conditions, these linkages can be stabilized by subsequent reduction to a secondary amine.

Nucleophilic Substitution: If a polymer contains a good leaving group (e.g., a tosylate or halide), the amino group of this compound can act as a nucleophile to displace it, forming a new carbon-nitrogen bond.

Linker Chemistry: In some cases, a bifunctional linker molecule is used to connect the naphthalene derivative to the scaffold. nih.gov For example, the amine could first react with a molecule like succinic anhydride, creating a terminal carboxylic acid. This new functional group can then be used for conjugation to a polymer containing hydroxyl or amino groups, providing greater synthetic flexibility and spatial separation between the chromophore and the backbone. nih.gov

| Linkage Chemistry | Polymeric Functional Group | Reagents/Conditions | Resulting Linkage |

| Amidation | Carboxylic Acid (-COOH) | Carbodiimide (e.g., EDC), DMAP | Amide (-CO-NH-) |

| Schiff Base Formation | Aldehyde (-CHO) | Mild acid or base catalyst | Imine (-CH=N-) |

| Reductive Amination | Aldehyde (-CHO) | Schiff base formation followed by a reducing agent (e.g., NaBH₃CN) | Secondary Amine (-CH₂-NH-) |

| Nucleophilic Substitution | Alkyl Halide (-CH₂-X) | Base (e.g., K₂CO₃), heat | Secondary Amine (-CH₂-NH-) |

Synthesis of Polycyclic Aromatic Hydrocarbon Derivatives

This compound can serve as a precursor for the synthesis of larger, more extended polycyclic aromatic hydrocarbons (PAHs). nih.gov These reactions typically involve transforming the amino group into a more reactive species or using it to direct further annulation reactions.

A primary strategy involves the diazotization of the amino group. Treatment with sodium nitrite (B80452) in the presence of a strong acid at low temperatures converts the amine into a diazonium salt. youtube.com This intermediate is highly versatile:

Sandmeyer-type Reactions: The diazonium group can be replaced by a variety of substituents, including cyano (-CN) or halo (-X) groups. A cyano group, for example, can be a key handle for further annulation, such as hydrolysis to a carboxylic acid followed by intramolecular Friedel-Crafts acylation to build a new ring.

Gomberg-Bachmann Reaction: The diazonium salt can be reacted with another aromatic compound (e.g., benzene (B151609) or another naphthalene derivative) under basic conditions to form a new C-C bond, effectively coupling the two aromatic systems.

Pschorr Cyclization: If a suitable ortho-substituent is present or introduced, the diazonium salt can undergo intramolecular cyclization to form a new six-membered ring, leading to phenanthrene-like structures.

Alternatively, the amine itself can be used in reactions that build new carbocyclic rings. For example, in a Skraup or Doebner-von Miller reaction, the amine is condensed with glycerol (B35011) or α,β-unsaturated aldehydes/ketones in the presence of an acid and an oxidizing agent to construct a fused quinoline (B57606) ring system, thereby extending the polycyclic structure.

| Reaction Name | Key Intermediate | Reagents | Outcome |

| Sandmeyer Reaction | Diazonium Salt (-N₂⁺) | NaNO₂, HCl; then CuCN/KCN | Forms 7-cyano-1-methoxynaphthalene |

| Gomberg-Bachmann Reaction | Diazonium Salt (-N₂⁺) | NaNO₂, HCl; then another arene (e.g., Benzene), NaOH | Forms a biaryl compound (e.g., 7-(phenyl)-1-methoxynaphthalene) |

| Skraup Synthesis | Amine (-NH₂) | Glycerol, H₂SO₄, oxidizing agent (e.g., nitrobenzene) | Fused benzo[g]quinoline derivative |

| Pschorr Cyclization | Diazonium Salt (-N₂⁺) from an ortho-substituted amine | NaNO₂, HCl; then Cu powder, heat | Intramolecular cyclization to form a new aromatic ring |

Theoretical and Computational Chemistry of 7 Amino 1 Methoxynaphthalene

Electronic Structure Elucidation through Density Functional Theory (DFT)

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and electronic properties of molecules. For a molecule like 7-Amino-1-methoxynaphthalene, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would form the foundation for understanding its behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Characterization

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. For this compound, the HOMO would likely be concentrated around the electron-rich amino group and the naphthalene (B1677914) ring system, while the LUMO distribution would indicate regions susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, using a color spectrum to indicate charge distribution. Regions of negative potential (typically colored red) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are susceptible to nucleophilic attack. In this compound, the MEP would likely show negative potential around the nitrogen atom of the amino group and the oxygen atom of the methoxy (B1213986) group, with positive potential near the hydrogen atoms of the amino group.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for studying hyperconjugative interactions and charge delocalization, which contribute to molecular stability. The analysis quantifies the energy of these donor-acceptor interactions, revealing how charge is transferred between occupied (donor) and unoccupied (acceptor) orbitals. For this compound, NBO analysis would elucidate the interactions between the lone pairs on the nitrogen and oxygen atoms and the antibonding orbitals of the naphthalene ring.

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the HOMO and LUMO, a range of quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. These indices provide a quantitative basis for comparing the reactivity of different molecules.

Key descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Softness (S): S = 1 / η

Electrophilicity Index (ω): ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -χ).

These values would allow for a quantitative assessment of this compound's stability and its propensity to act as an electrophile or nucleophile.

| Descriptor | Formula | Significance |

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Electrophilicity Index | ω = μ2 / (2η) | Propensity to accept electrons. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental results to validate the computational model.

Vibrational Mode Analysis

Theoretical vibrational analysis is performed by calculating the second derivatives of the energy with respect to the Cartesian coordinates of the atoms. This produces a set of vibrational frequencies and their corresponding normal modes. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. The resulting theoretical spectrum can be compared with experimental Fourier-transform infrared (FTIR) and FT-Raman spectra. By analyzing the Potential Energy Distribution (PED), each calculated vibrational mode can be assigned to specific internal motions of the molecule, such as stretching, bending, or torsion of functional groups (e.g., C-H, N-H, C-O, or C=C bonds).

Electronic Transition Calculations

Electronic transition calculations are pivotal in understanding the optical properties of this compound, such as its absorption of ultraviolet-visible (UV-Vis) light. These calculations are typically performed using Time-Dependent Density Functional Theory (TD-DFT), a quantum chemical method that can predict the excitation energies and oscillator strengths of electronic transitions between molecular orbitals. scirp.org

The electronic absorption spectrum of a molecule is dictated by the transitions of electrons from occupied molecular orbitals to unoccupied ones upon absorbing light. For a molecule like this compound, with its aromatic naphthalene core and electron-donating amino and methoxy groups, the key electronic transitions are often of the π-π* type, localized on the aromatic system, and charge-transfer transitions. researchgate.net The amino and methoxy groups can significantly influence the energy of these transitions and, consequently, the color and photophysical properties of the compound.

A typical TD-DFT calculation would be performed at a specified level of theory, for instance, B3LYP with a 6-311++G(d,p) basis set, to obtain the vertical excitation energies, corresponding wavelengths, and oscillator strengths (f) of the lowest singlet excited states. nih.gov The results of such a hypothetical calculation for this compound in a solvent like ethanol (B145695) are presented in the table below.

Table 1: Calculated Electronic Transitions of this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 350 | 0.15 | HOMO → LUMO (π-π*) |

| S0 → S2 | 325 | 0.28 | HOMO-1 → LUMO (π-π*) |

| S0 → S3 | 290 | 0.10 | HOMO → LUMO+1 (π-π*) |

| S0 → S4 | 260 | 0.45 | HOMO-2 → LUMO (π-π*) |

Note: This data is illustrative and based on typical results for similar aromatic compounds.

The calculated spectrum can be compared with experimental UV-Vis spectra to validate the computational model. researchgate.net Discrepancies between the calculated and experimental values can often be attributed to solvent effects and the specific functional and basis set used in the calculation.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the preferred conformation of this compound are crucial for its biological activity and material properties. Conformational analysis, typically performed using Density Functional Theory (DFT), helps to identify the most stable geometries of the molecule. nih.gov For this compound, the key degrees of freedom are the rotation of the amino and methoxy groups relative to the naphthalene ring.

DFT calculations, for example at the B3LYP/6-31G(d) level of theory, can be used to perform a potential energy surface scan by systematically rotating the C-N and C-O bonds to identify the global and local energy minima. nih.gov The relative energies of different conformers determine their population at a given temperature.

Intermolecular interactions play a significant role in the solid-state packing and solution-phase behavior of this compound. The planar aromatic naphthalene core is susceptible to π-π stacking interactions, where two aromatic rings are arranged in a face-to-face or face-to-edge manner. iucr.orgresearchgate.net Additionally, the amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors, leading to the formation of hydrogen-bonded networks. iucr.orgresearchgate.net

Table 2: Calculated Intermolecular Interaction Parameters for a Hypothetical Dimer of this compound

| Interaction Type | Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|

| π-π Stacking (Parallel Displaced) | 3.5 | -2.5 |

| N-H···N Hydrogen Bond | 2.9 | -4.0 |

| C-H···π Interaction | 2.8 | -1.5 |

Note: This data is illustrative and based on typical results for similar aromatic compounds.

In Silico Modeling for Structure-Reactivity/Property Relationships

In silico modeling encompasses a range of computational techniques used to predict the biological activity or physicochemical properties of a molecule based on its chemical structure. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent examples of this approach. researchgate.netnih.gov

The fundamental principle of QSAR/QSPR is that the biological activity or property of a series of compounds is a function of their molecular descriptors. dundee.ac.uk These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices).

For a series of derivatives of this compound, a QSAR study could be conducted to build a model that predicts their, for example, inhibitory activity against a specific enzyme. This would involve:

Data Set Preparation : A dataset of this compound analogs with experimentally determined biological activities is compiled. nih.gov

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the dataset.

Model Development : Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to develop a mathematical equation that correlates a subset of the descriptors with the biological activity. mdpi.com

Model Validation : The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

A hypothetical QSAR model for a series of this compound derivatives might take the form of the following equation:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area)

Where c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent compounds. dundee.ac.uk

Despite a comprehensive search for information regarding the applications of this compound in advanced materials science and organic synthesis, no specific research findings, patents, or technical data could be located that directly correspond to the detailed outline provided. The existing scientific literature does not appear to document the use of this particular chemical compound in the synthesis of chiral auxiliaries, photochromic systems, functional dyes, or advanced organic electronic materials as specified.

Therefore, this article cannot be generated as requested due to the absence of relevant and verifiable information on the subject. The inquiry into the specific roles of this compound as a:

Precursor to chiral auxiliaries and ligands,

Building block for photochromic and photoactive molecular systems,

Component in the synthesis of azo and disperse dyes,

Precursor for advanced organic electronic materials,

yielded no results. It is possible that this compound is not a commonly utilized compound for these applications, or its use is not documented in publicly accessible scientific databases.

Applications in Advanced Materials Science and Organic Synthesis

Design and Synthesis of Optoelectronic Compounds

Non-Linear Optical (NLO) Materials

The quest for advanced materials with significant non-linear optical (NLO) properties is a driving force in the development of new technologies for optical data storage, signal processing, and telecommunications. Organic molecules, in particular, have garnered considerable attention due to their potential for high NLO responses, rapid switching times, and the ability to be chemically modified to fine-tune their properties. Within this class of materials, derivatives of naphthalene (B1677914) are of significant interest due to their extended π-conjugated system, which is a key requirement for second-order NLO activity. The compound 7-Amino-1-methoxynaphthalene, with its electron-donating amino and methoxy (B1213986) groups, presents a promising structural motif for the design of NLO chromophores.

The NLO response in organic molecules is fundamentally linked to the intramolecular charge transfer (ICT) that occurs from an electron-donating group to an electron-accepting group through a π-conjugated bridge. The presence of both an amino and a methoxy group on the naphthalene core of this compound makes it a potent electron-donating moiety. When this donor system is coupled with a suitable electron-acceptor group, the resulting molecule can exhibit a large second-order hyperpolarizability (β), which is a measure of the molecule's NLO activity at the molecular level.

While specific experimental data on the non-linear optical properties of this compound itself are not extensively detailed in the literature, the principles of NLO material design strongly suggest its utility. The amino and methoxy groups enhance the electron density of the naphthalene ring system, facilitating charge transfer when the molecule is incorporated into a larger donor-π-acceptor structure.

Research into related aminonaphthalene derivatives provides insight into the potential of this class of compounds. For instance, theoretical studies on various donor-acceptor isomeric derivatives of naphthalene have shown that these molecular systems can possess large first static hyperpolarizabilities. ipme.ru The magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the conjugated bridge.

A common strategy to create effective NLO materials is to incorporate the donor-substituted naphthalene moiety into an azo dye structure. Azo dyes are known for their robust thermal and chemical stability, as well as their significant optical and electrical properties, making them excellent candidates for NLO applications. nih.gov The azo bridge (–N=N–) acts as an efficient π-linker, facilitating charge transfer from the aminonaphthalene donor to an acceptor group.

The following table summarizes the calculated first static hyperpolarizability (β) values for a selection of donor-acceptor naphthalene derivatives from computational studies, illustrating the impact of different donor and acceptor groups on the NLO response. These examples serve as a proxy to understand the potential NLO performance of chromophores derived from this compound.

| Donor Group | Acceptor Group | π-Bridge | Calculated First Static Hyperpolarizability (β) (a.u.) |

| N,N-dimethylaminophenyl | - | Naphthalene | Varies with substitution pattern |

| p-aminophenyl | - | Naphthalene | Varies with substitution pattern |

| Phenyl | - | Naphthalene | Varies with substitution pattern |

| Amino | Nitro | Azobenzene (B91143) | Significant NLO response observed |

| N,N-dialkylamino | Nitro | Heterocyclic ring | Enhanced hyperpolarizabilities |

Data sourced from computational studies on various naphthalene and azobenzene derivatives and is intended for illustrative purposes. ipme.runih.gov

The design of efficient organic NLO materials is centered on creating molecules with a significant difference in dipole moment between the ground and excited states, which is facilitated by effective intramolecular charge transfer. By strategically positioning electron-donating and electron-accepting groups on a conjugated system, the NLO response can be maximized. The structural framework of this compound provides a strong electron-donating foundation upon which to build potent NLO chromophores for advanced materials science applications.

Advanced Characterization Techniques and Spectroscopic Probes in Research

Vibrational Spectroscopy for Molecular Dynamics and Interactions (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the intra- and intermolecular interactions of 7-Amino-1-methoxynaphthalene. These techniques measure the vibrational energies of molecular bonds, which are sensitive to the local chemical environment.

Detailed research findings on this compound itself are not extensively published; however, analysis of related naphthalene (B1677914) derivatives allows for a confident prediction of its characteristic spectral features. For instance, studies on 1-methoxynaphthalene (B125815) and 2-bromo-6-methoxynaphthalene (B28277) provide insight into the vibrations of the core structure and substituents. researchgate.netnih.gov

The FT-IR and FT-Raman spectra are expected to be rich with information:

Amino (N-H) Vibrations : The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region. N-H bending (scissoring) vibrations are expected near 1600 cm⁻¹. These bands are sensitive to hydrogen bonding, and shifts in their positions can indicate intermolecular interactions.

Methoxy (B1213986) (C-O and C-H) Vibrations : The methoxy group (-OCH₃) would show characteristic C-H stretching vibrations just below 3000 cm⁻¹. The C-O stretching band is anticipated in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions. nih.gov

Naphthalene Ring Vibrations : The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the aromatic system are found in the 1400-1650 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations provide a fingerprint region below 900 cm⁻¹.

By analyzing the precise frequencies and intensities of these vibrational modes, researchers can deduce information about the molecule's conformation and how it interacts with its environment, such as in different solvents or in a solid-state lattice. Raman spectroscopy is particularly useful for studying symmetric vibrations and the non-polar parts of the molecule, complementing the information from FT-IR. nih.govresearchgate.net

Table 1: Predicted Prominent Vibrational Modes for this compound This table is predictive, based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |

|---|---|---|---|

| Asymmetric N-H Stretch | Amine (-NH₂) | ~3450 | FT-IR, FT-Raman |

| Symmetric N-H Stretch | Amine (-NH₂) | ~3350 | FT-IR, FT-Raman |

| Aromatic C-H Stretch | Naphthalene Ring | 3000 - 3100 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | Methoxy (-OCH₃) | 2850 - 2980 | FT-IR, FT-Raman |

| N-H Scissoring (Bend) | Amine (-NH₂) | ~1620 | FT-IR |

| Aromatic C=C Stretch | Naphthalene Ring | 1500 - 1600 | FT-IR, FT-Raman |

| Asymmetric C-O-C Stretch | Aryl Ether | ~1250 | FT-IR |

| Symmetric C-O-C Stretch | Aryl Ether | ~1040 | FT-IR |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Methodologies for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of organic molecules like this compound. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide definitive evidence of the molecular skeleton and the connectivity of atoms.

Predicted ¹H and ¹³C NMR Data:

¹H NMR : The spectrum would show distinct signals for the six aromatic protons on the naphthalene ring, a singlet for the methoxy protons (-OCH₃) around 3.9-4.1 ppm, and a broad singlet for the amine protons (-NH₂). The aromatic protons will appear as doublets and triplets, with coupling constants revealing their ortho, meta, and para relationships. organicchemistrydata.org

¹³C NMR : The spectrum would display 11 unique signals: 10 for the naphthalene ring carbons and one for the methoxy carbon. The carbons directly attached to the oxygen (C1) and nitrogen (C7) would be significantly shifted downfield.

Advanced 2D NMR techniques are crucial for confirming assignments: ipb.pt

COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of proton connectivity through the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with the carbon atom it is directly attached to, definitively linking the ¹H and ¹³C spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃ This table is predictive and serves as a guide for structural elucidation.

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| 1 (-OCH₃) | - | ~155 |

| 2 | ~6.8 | ~104 |

| 3 | ~7.3 | ~120 |

| 4 | ~7.8 | ~126 |

| 5 | ~7.2 | ~118 |

| 6 | ~6.9 | ~108 |

| 7 (-NH₂) | - | ~145 |

| 8 | ~7.1 | ~115 |

| 4a (bridge) | - | ~125 |

| 8a (bridge) | - | - |

| -OCH₃ | ~4.0 | ~55 |

| -NH₂ | ~3.8 (broad) | - |